5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine
Description
Properties
Molecular Formula |
C9H12F3N3O |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)6-3-1-5(2-4-6)7-14-15-8(13)16-7/h5-6H,1-4H2,(H2,13,15) |
InChI Key |
UJKKWELSAOPFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NN=C(O2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is being explored as a lead compound for developing new therapeutic agents targeting diseases such as cancer and inflammation. Compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral properties. Specifically, 1,3,4-oxadiazoles have demonstrated promise in inhibiting key enzymes linked to various diseases.
- Enzyme Inhibition: Studies indicate that derivatives of oxadiazoles can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer and neurodegenerative disorders. Investigations into its interaction with GSK-3β have revealed potential pathways through which it exerts its biological effects.
- Biological Activity: The unique structural features of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine may contribute to enhanced biological activity compared to other oxadiazole derivatives. The presence of the trifluoromethyl group in 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine distinguishes it from other oxadiazole derivatives by potentially improving its pharmacokinetic properties and biological efficacy.
- Anticancer Activity: Some studies suggest that oxadiazoles may inhibit cancer cell proliferation.
Agrochemical and Materials Science Applications
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine's unique structure could be explored in agrochemicals or materials science for developing novel compounds with specific properties.
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Oxadiazole Core
Phenyl-Substituted Analogues
- N-Hexyl-5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (Compound 4) Structure: The trifluoromethyl group is attached to a phenyl ring instead of cyclohexyl. Activity: Exhibited mild antimycobacterial activity (MIC ≥ 62.5 µM against M. Synthesis: Cyclization of hydrazine derivatives using triphenylphosphine and TEA in acetonitrile (82% yield) .
Trifluoromethyl-Directly Attached Oxadiazoles
- 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine Structure: Trifluoromethyl group directly bonded to the oxadiazole ring.
Heterocyclic Variations: Thiadiazoles vs. Oxadiazoles
- 5-Substituted-1,3,4-Thiadiazol-2-amines
- Structure : Sulfur replaces oxygen in the heterocycle.
- Impact : Thiadiazoles exhibit altered electronic properties (higher polarizability) and improved antimicrobial activity in some studies .
- Example : 5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine showed enhanced binding to bacterial enzymes due to sulfur’s electronegativity .
Substituent Position and Bulkiness
- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine
- 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
Antimycobacterial Activity
Physicochemical Properties
*Estimated based on structural analogues.
Biological Activity
5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine is a synthetic compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, along with a trifluoromethyl group attached to a cyclohexyl moiety. This structural configuration enhances its lipophilicity and potentially influences its biological activity.
| Property | Value |
|---|---|
| Common Name | 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine |
| CAS Number | 1557086-26-6 |
| Molecular Formula | C₉H₁₂F₃N₃O |
| Molecular Weight | 235.21 g/mol |
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. In vitro studies have demonstrated that 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine can inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β). For instance, studies reported IC₅₀ values of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against HCT-116 colon cancer cells .
The mechanism of action for this compound involves its interaction with various biological targets. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards specific enzymes implicated in cancer and other diseases. Molecular docking studies have shown promising results in predicting the binding modes and affinities of this compound with GSK-3β and other targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine, a comparison with structurally similar oxadiazole derivatives is essential:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine | Structure | Antitumor | Contains trifluoromethyl group enhancing lipophilicity |
| 5-(Phenyl)-1,3,4-oxadiazol-2-amine | Structure | Antibacterial | Simple phenyl substitution |
| 5-(Benzothiazolyl)-1,3,4-oxadiazol-2-amines | Structure | Antiviral | Incorporates benzothiazole for enhanced activity |
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery. For example:
- Anticancer Activity : A study synthesized various oxadiazole derivatives and evaluated their activity against multiple cancer cell lines. The most active compounds showed IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin .
- Inhibition Studies : Another investigation focused on the inhibitory effects of oxadiazoles on human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), revealing promising inhibitory potentials that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
